![molecular formula C24H19N3O6S B14733273 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid CAS No. 6968-29-2](/img/structure/B14733273.png)
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound with a molecular formula of C24H19N3O6S This compound is known for its unique structural features, which include an aminophenyl group, a carbamoyl group, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-[(4-aminophenyl)carbamoyl]benzoic acid. This intermediate is then coupled with 4-hydroxynaphthalene-2-sulfonic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in the formation of amines.
Wissenschaftliche Forschungsanwendungen
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: Shares the aminophenyl group but lacks the complex structure of the target compound.
Benzoyl chloride: Used as a precursor in the synthesis but lacks the sulfonic acid group.
4-Hydroxynaphthalene-2-sulfonic acid: Contains the sulfonic acid group but lacks the aminophenyl and carbamoyl groups.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
6968-29-2 |
|---|---|
Molekularformel |
C24H19N3O6S |
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
7-[[4-[(4-aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H19N3O6S/c25-17-5-7-18(8-6-17)26-23(29)14-1-3-15(4-2-14)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33) |
InChI-Schlüssel |
BJGRUKRKEJXWKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


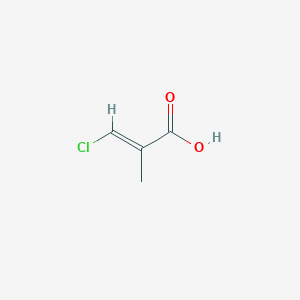
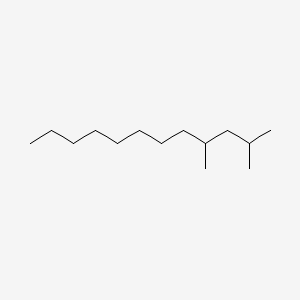
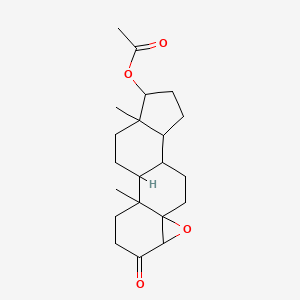




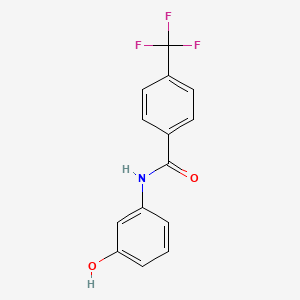
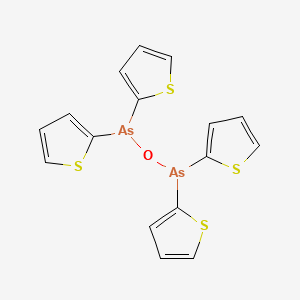
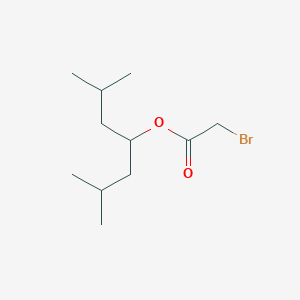
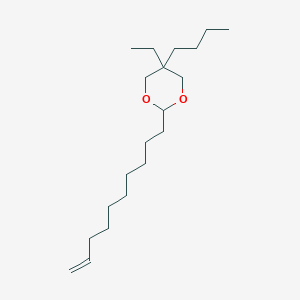
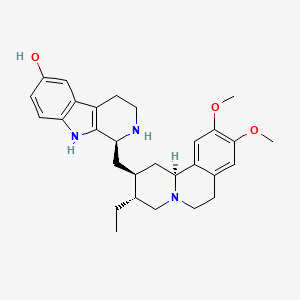
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

